molecular formula C8H7BrClF B11743644 1-(2-Bromoethyl)-3-chloro-2-fluorobenzene

1-(2-Bromoethyl)-3-chloro-2-fluorobenzene

Cat. No.: B11743644
M. Wt: 237.49 g/mol
InChI Key: KUGLLBOELBLUHN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-chloro-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-chloro-2-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 3-chloro-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain the final product with minimal impurities.

Chemical Reactions Analysis

Nucleophilic Substitution (S<sub>N</sub>2) at the Bromoethyl Group

The bromoethyl group (–CH<sub>2</sub>CH<sub>2</sub>Br) is susceptible to S<sub>N</sub>2 reactions, where bromide acts as a leaving group. This reactivity is comparable to alkyl halides like (2-bromoethyl)benzene derivatives .

Example Reaction:
Reaction with sodium methoxide (NaOCH₃) in methanol:

C₈H₇BrClF+NaOCH3C₈H₇ClF-OCH3+NaBr\text{C₈H₇BrClF} + \text{NaOCH}_3 \rightarrow \text{C₈H₇ClF-OCH}_3 + \text{NaBr}

Key Factors:

  • Steric Hindrance: The β-hydrogens on the ethyl chain may slightly hinder backside attack.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Elimination Reactions (E2)

In the presence of a strong base (e.g., KOtBu), the bromoethyl group undergoes dehydrohalogenation to form an alkene. This mirrors E2 mechanisms observed in 2-bromoethyl-substituted alkanes .

Example Reaction:

C₈H₇BrClF+KOtBuC₈H₆ClF=CH2+KBr+H2O\text{C₈H₇BrClF} + \text{KOtBu} \rightarrow \text{C₈H₆ClF=CH}_2 + \text{KBr} + \text{H}_2\text{O}

Mechanistic Insights:

  • Anti-periplanar geometry between Br and β-hydrogen is critical .

  • Electron-withdrawing Cl/F substituents stabilize the transition state via inductive effects .

Cross-Coupling Reactions

Example Reaction with Boronic Acids:

C₈H₇BrClF+ArB(OH)2Pd catalystC₈H₇ClF-Ar+B(OH)3+HBr\text{C₈H₇BrClF} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C₈H₇ClF-Ar} + \text{B(OH)}_3 + \text{HBr}

Conditions:

  • Ligands: Ferrocenylphosphines or IMes enhance Ni-catalyzed pathways .

  • Base: K<sub>3</sub>PO<sub>4</sub> in THF/H<sub>2</sub>O mixtures .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the C–Br bond in the bromoethyl group may undergo homolytic cleavage. This is analogous to tribromide reactivity in cyclopropane synthesis :

Example Reaction with Alkenes:

C₈H₇BrClF+CH2=CH2UVC₈H₇ClF-CH2CH2Br\text{C₈H₇BrClF} + \text{CH}_2=\text{CH}_2 \xrightarrow{\text{UV}} \text{C₈H₇ClF-CH}_2\text{CH}_2\text{Br}

Limitations:

  • Competing elimination or polymerization may occur.

Grignard Formation and Benzyne Intermediates

Magnesium metal can abstract bromide to generate a carbanion, which may eliminate fluoride (despite its poor leaving-group ability) to form benzyne. This is observed in bromofluorobenzene systems :

Reaction Pathway:

  • Grignard formation:

C₈H₇BrClF+MgC₈H₇ClF-MgBr\text{C₈H₇BrClF} + \text{Mg} \rightarrow \text{C₈H₇ClF-MgBr}

  • Fluoride elimination to benzyne:

C₈H₇ClF-MgBrC₈H₅ClC+MgBrF\text{C₈H₇ClF-MgBr} \rightarrow \text{C₈H₅Cl} \equiv \text{C} + \text{MgBrF}

Applications:

  • Benzyne intermediates undergo Diels-Alder reactions with dienes like furan .

Mechanistic and Synthetic Considerations

  • Electronic Effects: The meta-chloro and ortho-fluoro groups deactivate the benzene ring, directing electrophilic substitution to the para position relative to bromoethyl .

  • Steric Effects: The bromoethyl chain may hinder access to the aromatic ring in coupling reactions.

  • Industrial Relevance: Scalable synthesis via bromination of 3-chloro-2-fluoroaniline precursors is documented, enabling bulk production .

Scientific Research Applications

Pharmaceutical Intermediates

1-(2-Bromoethyl)-3-chloro-2-fluorobenzene serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for further modifications that are crucial in developing drugs targeting various diseases, including cancer and hormonal disorders.

  • Anticancer Agents : It has been utilized in the synthesis of oxytocin receptor antagonists, which have potential applications in cancer therapy .
  • Enzyme Inducers : The compound is also noted for its role as a precursor in synthesizing anticancer enzyme inducers .

Fluorinated Compounds

The presence of fluorine in its structure enhances the biological activity of compounds derived from this compound. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the successful use of this compound in synthesizing a series of fluorinated biphenyl derivatives. These derivatives showed promising activity against cancer cell lines, highlighting the compound's role as a versatile building block in drug development .

Case Study 2: Reaction Mechanisms

Research has illustrated various reaction mechanisms involving this compound, particularly its ability to undergo nucleophilic substitutions. For instance, studies have shown that the compound can react with different nucleophiles to form diverse products that are useful in medicinal chemistry .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical SynthesisIntermediate for drugs targeting hormonal receptors and anticancer agentsSynthesis of oxytocin receptor antagonists
Organic SynthesisBuilding block for fluorinated compoundsProduction of fluorinated biphenyl derivatives
Reaction MechanismsUndergoes nucleophilic substitutions and other transformationsDevelopment of new medicinal compounds

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-chloro-2-fluorobenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.

    Pathways Involved: The presence of halogens can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. Additionally, the compound’s electrophilic nature can facilitate its binding to nucleophilic sites on biomolecules, leading to covalent modifications.

Comparison with Similar Compounds

1-(2-Bromoethyl)-3-chloro-2-fluorobenzene can be compared with other halogenated benzene derivatives, such as:

    1-(2-Bromoethyl)-3-chlorobenzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    1-(2-Bromoethyl)-2-fluorobenzene: Lacks the chlorine atom, leading to variations in its physical and chemical properties.

    1-(2-Bromoethyl)-4-chloro-2-fluorobenzene:

The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct properties that make it valuable for specific applications in research and industry.

Biological Activity

1-(2-Bromoethyl)-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C₇H₅BrClF and a molecular weight of approximately 223.47 g/mol. This compound, characterized by a benzene ring substituted with a bromoethyl group, chlorine atom, and fluorine atom, has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity with various biological molecules.

The unique structure of this compound allows for diverse interactions with biological systems. The presence of halogen substituents can significantly influence its chemical reactivity, stability, and biological activity.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC₇H₅BrClF
Molecular Weight223.47 g/mol
Physical StateLiquid
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that halogenated compounds like this compound can interact with proteins and nucleic acids, potentially altering their function or activity. These interactions are essential for understanding the compound's therapeutic effects and toxicity profiles.

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and DNA. Such interactions can lead to:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • DNA Interaction : Potential intercalation or alkylation of DNA, leading to mutagenic effects.
  • Receptor Modulation : Binding to specific receptors that could alter signaling pathways.

Case Studies

Several studies have investigated the biological implications of compounds structurally similar to this compound. For example:

  • Study on Mutagenicity : A study highlighted the mutagenic potential of halogenated benzene derivatives, suggesting that compounds like this compound could exhibit similar properties due to their structural characteristics .
  • Anticancer Activity : Research has shown that certain halogenated compounds possess anticancer properties by inducing apoptosis in cancer cells through DNA damage mechanisms .

Table 2: Biological Activities of Related Compounds

Compound NameBiological Activity
1-(Bromomethyl)-3-chloro-2-fluorobenzeneAntitumor activity
4-(Bromomethyl)-1-chloro-2-fluorobenzeneInhibits cell proliferation
1-(Bromomethyl)-4-chloro-2,5-difluorobenzeneInduces apoptosis

Toxicological Profile

The toxicity of this compound is an important consideration in its application. Studies have indicated that exposure to similar halogenated compounds can lead to adverse health effects, including:

  • Carcinogenicity : Some halogenated compounds are known carcinogens; thus, careful evaluation is necessary.
  • Mutagenicity : The potential for inducing genetic mutations has been documented in several studies .

Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

1-(2-bromoethyl)-3-chloro-2-fluorobenzene

InChI

InChI=1S/C8H7BrClF/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2

InChI Key

KUGLLBOELBLUHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCBr

Origin of Product

United States

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